2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Catalog No.
S640457
CAS No.
80528-41-2
M.F
C33H34N6O
M. Wt
530.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-me...

CAS Number

80528-41-2

Product Name

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

IUPAC Name

2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol

Molecular Formula

C33H34N6O

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3

InChI Key

SAJIFZPINIDYBV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5

Synonyms

2,6-bis(bis(2-pyridylmethyl)aminomethyl)-4-methylphenol

Canonical SMILES

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. The molecular formula of this compound is C33H34N6O, and it has a molecular weight of approximately 530.66 g/mol. The compound features two bis(pyridin-2-ylmethyl)amino groups attached to a central 4-methylphenol moiety, which contributes to its potential for various chemical interactions and applications in scientific research .

Analytical Chemistry:

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, also known as TMB-Py-2, finds application in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of phosphate. PubChem: )

TMB-Py-2 forms a blue complex with phosphate ions in acidic conditions, allowing for the measurement of phosphate concentration through its absorbance at a specific wavelength. This method offers advantages like high sensitivity, good selectivity, and minimal interference from other commonly occurring ions. Spectrophotometric determination of phosphate with 2,6-bis((bis(2-pyridylmethyl)amino)methyl)-4-methylphenol:

Potential Applications:

While research on its specific applications is limited, the properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol suggest potential uses in other areas of scientific research:

  • Sensor development: The molecule's ability to form complexes with specific ions like phosphate could be explored for developing sensors for various analytes.
  • Material science: The aromatic groups and amine functionalities present in the molecule could be utilized in the design of new materials with specific properties.
  • Medicinal chemistry: Further research could investigate potential applications in drug discovery or development due to the presence of nitrogen-containing heterocyclic rings (pyridines).
Due to its functional groups. Notably, the amino groups can act as nucleophiles in substitution reactions, while the phenolic hydroxyl group can undergo oxidation or etherification. Additionally, the pyridine rings may engage in coordination chemistry, forming complexes with metal ions, which can be useful in catalysis and sensor applications .

The synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyridine Derivative: Starting with pyridine-2-carbaldehyde, it undergoes a reaction with formaldehyde in the presence of an amine to produce bis(pyridin-2-ylmethyl)amine.
  • Coupling Reaction: The resulting bis(pyridin-2-ylmethyl)amine is then reacted with 4-methylphenol under acidic or basic conditions to form the final compound through a Mannich-type reaction.
  • Purification: The product is usually purified using techniques such as recrystallization or chromatography to achieve high purity suitable for research applications .

The unique properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol make it valuable in various fields:

  • Chemical Sensors: Its ability to form complexes with metal ions allows it to be used in sensor design for detecting specific ions or molecules.
  • Biochemical Assays: As a colorimetric dye, it can be utilized for measuring phosphate levels in biological and environmental samples.
  • Catalysis: The compound's coordination chemistry lends itself to applications in catalytic processes .

Interaction studies involving 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol have primarily focused on its binding affinity with metal ions and other small molecules. These studies often utilize spectroscopic methods such as UV-visible spectroscopy to monitor changes upon complexation. The results indicate that the compound can selectively bind certain transition metals, which enhances its potential use in analytical chemistry and material science .

Several compounds share structural similarities with 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-MethylphenolateC33H33N6OLacks one hydroxyl group compared to the target compound; used as an intermediate in organic synthesis .
1,10-PhenanthrolineC12H8N2A bidentate ligand that forms stable complexes with metal ions; simpler structure but widely used in coordination chemistry .
Bis(2-pyridylmethyl)amineC12H12N2A simpler analogue that lacks the phenolic component; commonly used as a ligand in coordination complexes .

The uniqueness of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol lies in its combination of multiple functional groups allowing for diverse chemical reactivity and interaction capabilities that are not present in simpler analogues.

XLogP3

3.4

Wikipedia

2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol

Dates

Modify: 2023-08-15

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